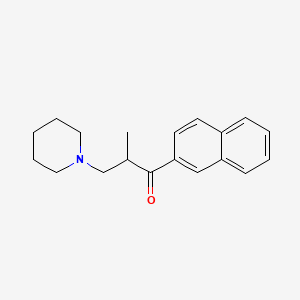
1-Propanone, 2-methyl-1-(2-naphthalenyl)-3-(1-piperidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 2-methyl-1-(2-naphthalenyl)-3-(1-piperidinyl)- is a complex organic compound that belongs to the class of ketones. It features a naphthalene ring, a piperidine ring, and a propanone group, making it a molecule of interest in various fields of chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 2-methyl-1-(2-naphthalenyl)-3-(1-piperidinyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Friedel-Crafts Acylation: Introduction of the propanone group to the naphthalene ring.
Reductive Amination: Formation of the piperidine ring through the reduction of an imine intermediate.
Industrial Production Methods
Industrial production methods would likely involve large-scale organic synthesis techniques, ensuring high yield and purity. Catalysts and specific reaction conditions such as temperature and pressure would be optimized for efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions could convert the ketone group to an alcohol.
Substitution: The aromatic naphthalene ring may participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 2-methyl-1-(2-naphthalenyl)-3-(1-piperidinyl)- may have applications in various scientific fields:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialized chemicals or materials.
Wirkmechanismus
The mechanism of action for this compound would involve its interaction with specific molecular targets. The naphthalene and piperidine rings may interact with enzymes or receptors, influencing biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Propanone, 2-methyl-1-(2-naphthalenyl)-3-(1-pyrrolidinyl)-: Similar structure with a pyrrolidine ring instead of a piperidine ring.
1-Propanone, 2-methyl-1-(2-naphthalenyl)-3-(1-morpholinyl)-: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
The presence of the piperidine ring in 1-Propanone, 2-methyl-1-(2-naphthalenyl)-3-(1-piperidinyl)- may confer unique chemical and biological properties compared to its analogs. This uniqueness could be explored in terms of reactivity, stability, and pharmacological effects.
Eigenschaften
CAS-Nummer |
72637-30-0 |
|---|---|
Molekularformel |
C19H23NO |
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
2-methyl-1-naphthalen-2-yl-3-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C19H23NO/c1-15(14-20-11-5-2-6-12-20)19(21)18-10-9-16-7-3-4-8-17(16)13-18/h3-4,7-10,13,15H,2,5-6,11-12,14H2,1H3 |
InChI-Schlüssel |
LXVDVJZMLNKYOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1CCCCC1)C(=O)C2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


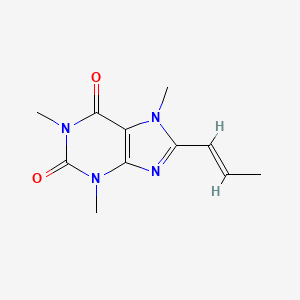
![1,4-Ethano-1H-pyrido[3,2-b][1,5]benzodiazepine, 10-benzoyl-2,3,4,4a,5,10,11,11a-octahydro-](/img/structure/B14462063.png)
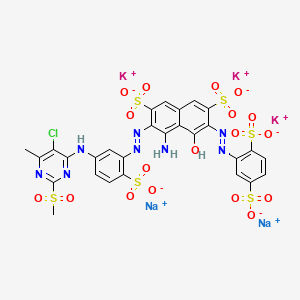

![2-Methyl-2-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethenyl]oxirane](/img/structure/B14462090.png)
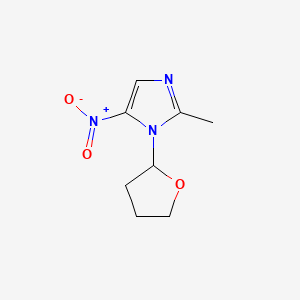

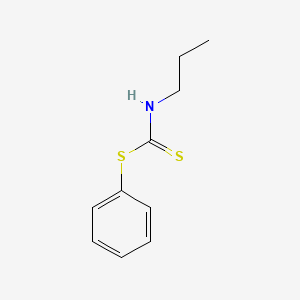
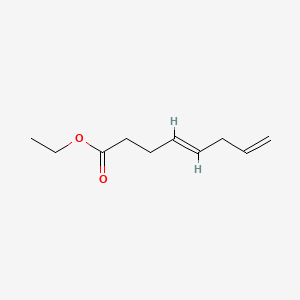
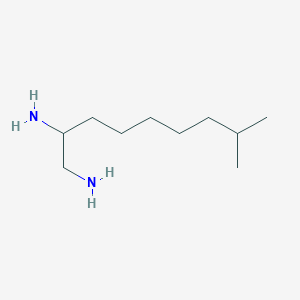
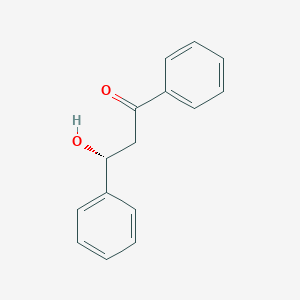
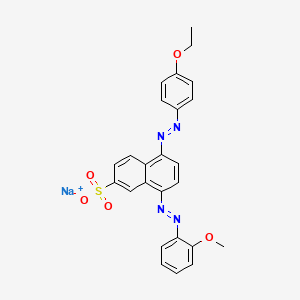
![N~2~-[4-(Dipropylamino)phenyl]-L-glutamine](/img/structure/B14462131.png)
![6-Hydroxy-3-[2-(4-nitrophenyl)hydrazinylidene]-4-oxo-N-(pyridin-2-yl)cyclohexa-1,5-diene-1-carboxamide](/img/structure/B14462132.png)
